molecular formula C19H19FN2O2 B2641010 N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-00-9

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2641010
CAS No.: 899951-00-9
M. Wt: 326.371
InChI Key: RCNYFWHTRIMWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a central piperidine ring substituted with two distinct groups: a phenyl group and a 2-fluorobenzoyl moiety attached to the carboxamide nitrogen atoms. This structure combines aromatic and fluorinated components, which are critical for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYFWHTRIMWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the condensation reaction between 2-fluorobenzoyl chloride and N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide derivatives. These compounds have shown significant activity against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit angiogenesis—an essential process in tumor growth—using models like the chick chorioallantoic membrane (CAM) assay. The presence of electron-donating and withdrawing groups on the phenyl ring has been linked to enhanced anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .

Enzyme Inhibition

The compound's interaction with specific enzymes has been documented, indicating its potential as an enzyme inhibitor. The mechanism often involves binding to the active sites of target enzymes, which can disrupt cellular processes critical for cancer cell survival and proliferation . This property positions it as a candidate for drug development aimed at treating various malignancies.

Pain Management

There is emerging evidence suggesting that this compound may exhibit analgesic properties similar to established pain relievers. Studies indicate that certain derivatives can modulate pain pathways by interacting with receptors involved in nociception, making them potential candidates for developing new analgesics .

Antihypertensive Effects

Research has also explored the antihypertensive effects of related compounds within the piperidine class. These studies suggest that modifications to the piperidine structure can yield compounds that effectively lower blood pressure by acting on adrenergic and serotonin receptors .

Case Studies and Experimental Findings

Study FocusFindings
Anticancer Activity Derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
Enzyme Interaction Compounds showed effective inhibition of specific enzymes critical for cancer metabolism, leading to reduced tumor growth in animal models .
Analgesic Properties Certain derivatives exhibited pain relief comparable to traditional analgesics in preclinical models .

Mechanism of Action

The mechanism of action of N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and selectivity towards these targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (Reference) R1 (N-substituent) R2 (N'-substituent) Molecular Weight (approx.) Key Features
Target Compound Phenyl 2-fluorobenzoyl 340.3 g/mol Fluorine enhances lipophilicity; phenyl enables π-π stacking interactions.
4-(4-Chloro-2-oxo-benzodiazol-1-yl) derivative () 4-Chloro-2-oxo-benzodiazol-1-yl 4-iodophenyl ~500 g/mol Bulky iodophenyl group increases molecular weight; chloro-oxo group may enhance oxidative stress targeting.
N-(2,4-difluorobenzyl)-thienopyrimidinyl () 2,4-difluorobenzyl Thieno[3,2-d]pyrimidin-4-one ~470 g/mol Difluorobenzyl improves metabolic stability; thienopyrimidinyl core may confer anticancer activity.
Pyrazolyl-methylpiperidinyl () 2-fluorobenzoyl (on pyrazole) Methylpiperidinyl-propylamino ~550 g/mol High molecular weight may limit bioavailability; methylpiperidinyl enhances CNS penetration.
Cyclopentylamino-trifluoromethylphenyl () Cyclopentylamino-phenyl Trifluoromethylphenyl ~600 g/mol Trifluoromethyl enhances electronegativity; cyclopentylamino may improve target selectivity.

Pharmacokinetic Considerations

  • Lipophilicity and CNS Penetration : Piperidine carboxamides generally exhibit moderate logP values (~2–4), facilitating blood-brain barrier crossing. The target compound’s molecular weight (340 g/mol) is favorable for CNS activity, whereas ’s derivative (600 g/mol) may face bioavailability challenges .
  • Metabolic Stability: Fluorination at the 2-position (target compound) likely reduces cytochrome P450-mediated degradation compared to non-fluorinated analogs. ’s pyrazolyl-methylpiperidinyl derivative, however, may undergo rapid N-dealkylation due to its tertiary amine .

Biological Activity

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring linked to a phenyl group and a 2-fluorobenzoyl moiety. The molecular formula is C17_{17}H18_{18}F1_{1}N2_{2}O, with a molecular weight of approximately 285.34 g/mol. The presence of the fluorine atom in the benzoyl group enhances lipophilicity, which can influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, particularly within the endocannabinoid system. For instance, studies have shown that related compounds exhibit potent inhibition of monoacylglycerol lipase (MAGL), with some derivatives demonstrating IC50_{50} values in the low nanomolar range . This suggests that this compound could similarly inhibit MAGL or other related enzymes, impacting lipid metabolism and signaling pathways.

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. For example, derivatives with similar piperidine structures have shown significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells . The mechanism behind this activity is thought to involve interference with cell proliferation and induction of apoptosis, potentially through the modulation of signaling pathways associated with cell survival.

Anti-Angiogenic Effects

Anti-angiogenic properties have been observed in piperidine derivatives. In vivo studies using chick chorioallantoic membrane (CAM) models demonstrated that certain analogs effectively inhibited blood vessel formation . This suggests that this compound could possess similar anti-angiogenic effects, making it a candidate for further investigation in cancer therapy.

Study on MAGL Inhibition

A study focused on related benzoylpiperidine compounds found that modifications to the benzoyl moiety significantly affected enzyme inhibition potency. For instance, one compound displayed an IC50_{50} value of 80 nM against MAGL, indicating strong inhibitory activity . This highlights the importance of structural variations in determining biological efficacy.

Cytotoxicity Assessment

In another investigation, piperidine derivatives were tested against human leukemia cell lines, revealing distinct inhibitory effects on cell proliferation without significant cytotoxicity towards normal cells . This selective action is crucial for developing therapeutic agents that minimize adverse effects while effectively targeting cancerous cells.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityIC50_{50} Value
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamideNitro group on benzoyl ringMAGL inhibition0.84 µM
N-(4-fluorobenzoyl)-N-methylpiperidineFluorine substitutionAntiproliferative31.5 µM (OVCAR-3)
This compoundFluorine on benzoylPotential MAGL inhibitorTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.